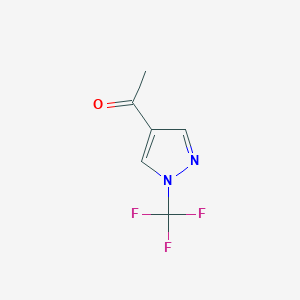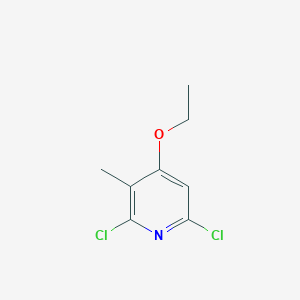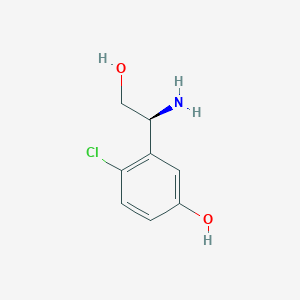
3,4-Dibromo-5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromo-5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of bromine atoms at positions 3 and 4, a methyl group at position 5, and a tetrahydro-2H-pyran-4-yl group at position 1.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives.
Alkylation: The attachment of the tetrahydro-2H-pyran-4-yl group can be done through an alkylation reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dibromo-5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to reduce other functional groups.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 3,4-Dibromo-5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dibromo-1H-pyrazole: Lacks the methyl and tetrahydro-2H-pyran-4-yl groups.
5-Methyl-1H-pyrazole: Lacks the bromine atoms and tetrahydro-2H-pyran-4-yl group.
1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole: Lacks the bromine atoms and methyl group.
Uniqueness
3,4-Dibromo-5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is unique due to the combination of bromine atoms, a methyl group, and a tetrahydro-2H-pyran-4-yl group on the pyrazole ring. This unique structure may confer specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C9H12Br2N2O |
|---|---|
Peso molecular |
324.01 g/mol |
Nombre IUPAC |
3,4-dibromo-5-methyl-1-(oxan-4-yl)pyrazole |
InChI |
InChI=1S/C9H12Br2N2O/c1-6-8(10)9(11)12-13(6)7-2-4-14-5-3-7/h7H,2-5H2,1H3 |
Clave InChI |
AYZJKVCHZMLZSB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C2CCOCC2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-Bromo-5H-benzo[b]carbazole](/img/structure/B12955516.png)


![3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12955537.png)
![4-Thiazolidinone, 5-[(4-bromo-2-thienyl)methylene]-3-ethyl-2-thioxo-](/img/structure/B12955539.png)

![5-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12955545.png)




